4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile
Overview
Description
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group and a triazole ring
Mechanism of Action
Biochemical Pathways
It’s known that this compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, a biochemical tool in biomedical studies . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .
Result of Action
Its potential use in the synthesis of biochemical tools suggests that it could have significant effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile typically involves a multi-step process. One common method includes the reaction of 4-cyanobenzyl chloride with an appropriate triazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile or triazole moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidation products may include benzoic acid derivatives.
Reduction: Reduced forms may include amines or amides.
Substitution: Substitution reactions can yield various substituted benzonitriles or triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
4-(Aminomethyl)benzonitrile: Similar structure but lacks the triazole ring.
1,2,3-Triazole derivatives: Similar triazole ring but different substituents.
Uniqueness: 4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is unique due to the combination of the benzonitrile group and the triazole ring, which provides distinct chemical properties and reactivity compared to its similar compounds.
Biological Activity
4-((4-(aminomethyl)-1H-1,2,3-triazol-1-yl)methyl)benzonitrile is a compound characterized by its unique structural features, combining a benzonitrile moiety with a triazole ring. This structure is significant in various biological applications, particularly in the field of medicinal chemistry and drug development. The compound has been studied for its potential therapeutic effects against viral infections and cancer.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 224.25 g/mol. The compound's unique combination of functional groups contributes to its diverse biological activities.
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C11H12N5 |
Molecular Weight | 224.25 g/mol |
CAS Number | 2091167-30-3 |
The biological activity of this compound can be attributed to its ability to interact with various biochemical pathways. It has been shown to act as a precursor in the synthesis of fluorescent-labeled bisbenzamidine, which is utilized in biomedical studies for tracking and imaging purposes.
Biochemical Pathways
The triazole ring is known for its role in enhancing the pharmacological properties of compounds. It can facilitate interactions with biological targets such as enzymes and receptors. The benzonitrile component may also contribute to the compound's lipophilicity, aiding in membrane permeability and bioavailability.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of the aminomethyl-benzamide scaffold have demonstrated significant inhibitory effects against Ebola virus (EBOV) and Marburg virus (MARV), with effective concentrations (EC50) below 10 μM .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazole or benzamide structures can enhance selectivity and potency against viral targets. For instance, small changes in substituents have led to improved antiviral activity while maintaining low cytotoxicity .
Anticancer Properties
In addition to antiviral activity, compounds related to this compound have been evaluated for anticancer properties. For example, studies on structurally similar triazole derivatives have shown promising results against various cancer cell lines including MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). These compounds exhibited significant antiproliferative effects through mechanisms such as cell cycle arrest and apoptosis induction .
Case Studies
Several case studies have been documented regarding the biological evaluation of triazole-containing compounds:
- Antiviral Activity : A series of aminomethyl-benzamide derivatives were synthesized and tested against EBOV and MARV. The results indicated that certain modifications led to enhanced antiviral potency with EC50 values as low as 0.11 μM .
- Anticancer Activity : In vitro studies on triazole-coumarin conjugates showed marked inhibition of tumor cell proliferation through G2/M phase arrest .
Properties
IUPAC Name |
4-[[4-(aminomethyl)triazol-1-yl]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-5-9-1-3-10(4-2-9)7-16-8-11(6-13)14-15-16/h1-4,8H,6-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPZMEHJKGAOSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=N2)CN)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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